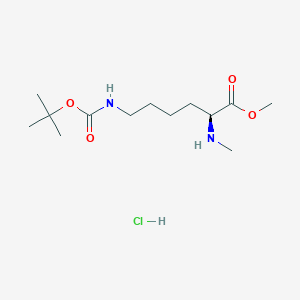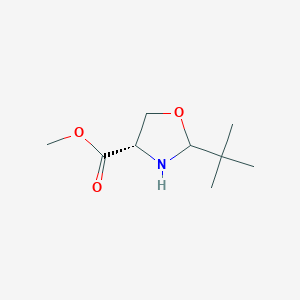
Samarium;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium trihydrate is a compound formed by the lanthanide metal samarium (Sm) in combination with water molecules. Samarium is a rare earth element that exhibits unique chemical and physical properties. The trihydrate form of samarium is often used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Samarium trihydrate can be synthesized through various methods. One common method involves dissolving samarium(III) oxide in a 50% acetic acid solution, followed by crystallization and vacuum drying . Another method involves the reaction of samarium chloride with water, resulting in the formation of samarium trihydrate .
Industrial Production Methods
In industrial settings, samarium trihydrate is typically produced by reacting samarium oxide with hydrochloric acid, followed by the addition of water to form the trihydrate compound. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Samarium trihydrate undergoes various chemical reactions, including:
Oxidation: Samarium can be oxidized to form samarium(III) oxide.
Reduction: Samarium trihydrate can be reduced to form samarium metal.
Substitution: Samarium can undergo substitution reactions with other elements or compounds.
Common Reagents and Conditions
Common reagents used in reactions with samarium trihydrate include hydrochloric acid, acetic acid, and various reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving samarium trihydrate include samarium(III) oxide, samarium metal, and various samarium salts such as samarium chloride and samarium acetate .
Scientific Research Applications
Samarium trihydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of samarium trihydrate involves its ability to interact with various molecular targets and pathways. In medical applications, samarium trihydrate targets sites of new bone formation and concentrates in regions with high bone turnover. This property is particularly useful in the treatment of bone metastases, where the compound delivers localized radiation to relieve pain and inhibit tumor growth .
Comparison with Similar Compounds
Samarium trihydrate can be compared with other similar compounds, such as:
Europium trihydrate: Similar in chemical properties but exhibits different luminescence characteristics.
Terbium trihydrate: Also used in luminescent applications but has different emission spectra.
Samarium(III) acetate: Another form of samarium compound with different solubility and reactivity properties
Samarium trihydrate is unique in its combination of stability, reactivity, and specific applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
H6O3Sm |
|---|---|
Molecular Weight |
204.4 g/mol |
IUPAC Name |
samarium;trihydrate |
InChI |
InChI=1S/3H2O.Sm/h3*1H2; |
InChI Key |
JRHSUDBAAPVMHW-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.[Sm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Bromo-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12336610.png)


![Oxacyclohexadec-13-ene-2,6-dione, 4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (4S,7R,8S,9S,13Z,16S)-](/img/structure/B12336622.png)
